2,4-Dihydroxy-6-[2-naphthylthio]quinazoline
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Overview
Description
2,4-Dihydroxy-6-[2-naphthylthio]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-[2-naphthylthio]quinazoline typically involves the reaction of 2,4-dihydroxyquinazoline with 2-naphthylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione derivatives, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cancer cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxyquinazoline: A precursor in the synthesis of 2,4-Dihydroxy-6-[2-naphthylthio]quinazoline, known for its biological activities.
2-Naphthylthiol: Another precursor used in the synthesis, which contributes to the unique properties of the final compound.
Quinazoline-2,4-dione: A derivative formed through oxidation reactions, exhibiting different biological activities compared to the parent compound.
Uniqueness
This compound is unique due to the presence of both the quinazoline and naphthylthio moieties, which confer distinct biological and chemical properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Properties
CAS No. |
52979-05-2 |
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Molecular Formula |
C18H12N2O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-naphthalen-2-ylsulfanyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C18H12N2O2S/c21-17-15-10-14(7-8-16(15)19-18(22)20-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22) |
InChI Key |
YSJIKSAEGVRPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=O)NC4=O |
Origin of Product |
United States |
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